Technical Whitepaper: 2-Bromo-4,5-dichlorophenol (CAS 2316-56-5)
Technical Whitepaper: 2-Bromo-4,5-dichlorophenol (CAS 2316-56-5)
This is an in-depth technical guide on 2-Bromo-4,5-dichlorophenol (CAS 2316-56-5), structured for researchers and drug development professionals.
Core Identity & Synthetic Utility in Medicinal Chemistry
Executive Summary
2-Bromo-4,5-dichlorophenol (CAS 2316-56-5) is a highly specialized halogenated phenolic building block used primarily as a scaffold in the synthesis of agrochemicals and pharmaceutical actives.[1][2][3][4][5][6][7] Its value lies in its unique substitution pattern: the C-Br bond at the ortho position provides a selective handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 4,5-dichloro motif imparts lipophilicity and metabolic stability to the resulting biaryl or ether cores. This guide details its physicochemical profile, validated synthetic protocols, and downstream applications in drug discovery.
Physicochemical Profile
The compound is characterized by a phenol core with mixed halogenation.[8] The distinct electronic environment created by the electron-donating hydroxyl group and three electron-withdrawing halogens defines its reactivity.
| Property | Data |
| CAS Number | 2316-56-5 |
| IUPAC Name | 2-Bromo-4,5-dichlorophenol |
| Molecular Formula | C₆H₃BrCl₂O |
| Molecular Weight | 241.89 g/mol |
| Physical State | Solid (Crystalline) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
| Acidity (pKa) | ~7.5 - 8.5 (Predicted; enhanced acidity vs. phenol due to EWGs) |
| InChI Key | VPPQRCCVUBXCPX-UHFFFAOYSA-N |
Synthetic Pathways & Manufacturing
The industrial and laboratory-scale preparation of 2-Bromo-4,5-dichlorophenol relies on the regioselective bromination of 3,4-dichlorophenol . The hydroxyl group directs the incoming electrophile to the ortho position.
Mechanistic Logic
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Substrate: 3,4-Dichlorophenol.
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Directing Effects: The -OH group is a strong ortho/para activator. The C4 position is blocked by chlorine.[8] The C2 position is sterically crowded (flanked by -OH and -Cl). The C6 position is the most accessible nucleophilic site.
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Product: Bromination occurs at C6, which, upon renumbering for IUPAC priority, becomes C2 of 2-bromo-4,5-dichlorophenol .
Experimental Protocol (Laboratory Scale)
Objective: Synthesis of 2-Bromo-4,5-dichlorophenol via electrophilic aromatic substitution.
Reagents:
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3,4-Dichlorophenol (1.0 equiv)
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N-Bromosuccinimide (NBS) (1.05 equiv) or Bromine (Br₂)
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Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)
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Catalyst: H₂SO₄ (catalytic, optional for activation)
Step-by-Step Methodology:
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Dissolution: Dissolve 3,4-dichlorophenol (10 mmol) in MeCN (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
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Activation (Optional): Add concentrated H₂SO₄ (0.1 equiv) if using NBS to accelerate the generation of the brominating species.
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Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes at 0–5°C to minimize polysubstitution.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the starting phenol.
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Quench & Workup: Evaporate solvent under reduced pressure. Resuspend residue in DCM (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
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Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify crude solid via recrystallization (Hexane/DCM) or silica gel flash chromatography to yield the target solid.
Visualization of Synthesis Pathway
Caption: Regioselective bromination of 3,4-dichlorophenol targeting the sterically accessible C6 position (renumbered to C2).
Applications in Drug & Agrochemical Development
2-Bromo-4,5-dichlorophenol serves as a "linchpin" intermediate. Its dual functionality (phenol -OH and aryl -Br) allows for orthogonal derivatization.
Key Reaction Types
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Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward Pd-catalyzed coupling with boronic acids, enabling the synthesis of biaryl ethers or biaryl phenols .
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O-Alkylation/Acylation: The phenolic oxygen can be protected or functionalized to create ethers (e.g., for diphenyl ether herbicides) or esters.
Application Workflow: Biaryl Scaffold Synthesis
This workflow is typical for generating libraries of antifungal agents or kinase inhibitors where the 4,5-dichloro motif provides metabolic resistance.
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the hydroxyl and bromo groups.
Handling & Safety (MSDS Summary)
As a halogenated phenol, this compound requires strict adherence to safety protocols.
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Hazards:
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
PubChem. 2-Bromo-4,5-dichlorophenol (Compound CID 13284273).[6][7] National Library of Medicine. Link
-
ChemicalBook. 2-Bromo-4-chlorophenol Synthesis (Analogous Methodologies).Link
-
BenchChem. Synthesis of Halogenated Phenols: Protocols and Applications.Link
-
Sigma-Aldrich. 2-Bromo-4,5-dichlorophenol Product Specification.Link
Sources
- 1. 4524-77-0|2-Bromo-4,6-dichlorophenol|BLD Pharm [bldpharm.com]
- 2. 4526-56-1|2,4-Dibromo-6-chlorophenol|BLD Pharm [bldpharm.com]
- 3. 4526-56-1|2,4-Dibromo-6-chlorophenol|BLD Pharm [bldpharm.com]
- 4. 4524-77-0|2-Bromo-4,6-dichlorophenol|BLD Pharm [bldpharm.com]
- 5. 2316-56-5 2-Bromo-4,5-dichlorophenol 2-溴-4,5-二氯苯酚 -Win-Win Chemical [win-winchemical.com]
- 6. 2-Bromo-4,5-dichlorophenol | C6H3BrCl2O | CID 13284273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-4,5-dichlorophenol | C6H3BrCl2O | CID 13284273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]
